3-{[4-(2-pyridin-2-ylethyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one
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Overview
Description
piperazin-2-one chromenone , belongs to the class of heterocyclic compounds. Its structure combines a chromenone scaffold with a piperazine moiety, resulting in a fascinating hybrid molecule.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of a 2H-chromen-2-one derivative with a piperazine derivative. The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production:: While industrial-scale production methods may vary, laboratories often employ efficient synthetic routes to produce piperazin-2-one chromenone. These methods ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Reactivity:: Piperazin-2-one chromenone participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction processes yield reduced forms of the compound.
Substitution: Substituents on the chromenone or piperazine ring can be modified through substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., alkyl halides, acyl chlorides) can be used.
Major Products:: The specific products depend on the reaction conditions and substituents. Oxidation may lead to hydroxylated or carbonylated derivatives, while reduction could yield saturated analogs.
Scientific Research Applications
Piperazin-2-one chromenone finds applications across disciplines:
Medicine: It exhibits anti-tubercular activity against Mycobacterium tuberculosis. Researchers are exploring its potential as a therapeutic agent.
Chemistry: Its unique structure inspires synthetic chemists to design novel derivatives.
Biology: It might interact with biological targets, warranting further investigation.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with cellular components, affecting pathways relevant to its biological activity.
Comparison with Similar Compounds
While piperazin-2-one chromenone stands out due to its hybrid structure, similar compounds include:
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]chromen-2-one |
InChI |
InChI=1S/C21H21N3O3/c25-20(18-15-16-5-1-2-7-19(16)27-21(18)26)24-13-11-23(12-14-24)10-8-17-6-3-4-9-22-17/h1-7,9,15H,8,10-14H2 |
InChI Key |
DTXMNXKKQFTCHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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